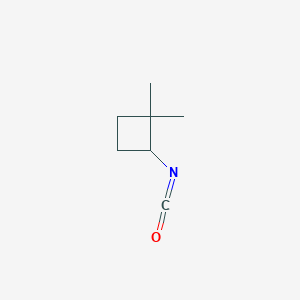

2-Isocyanato-1,1-dimethylcyclobutane

Description

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2-isocyanato-1,1-dimethylcyclobutane |

InChI |

InChI=1S/C7H11NO/c1-7(2)4-3-6(7)8-5-9/h6H,3-4H2,1-2H3 |

InChI Key |

PHLVNABTABMIGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1N=C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isocyanates, including 2-Isocyanato-1,1-dimethylcyclobutane, typically involves the reaction of amines with phosgene. due to the hazardous nature of phosgene, alternative non-phosgene methods have been developed. These methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea .

Industrial Production Methods: Industrial production of isocyanates often employs the phosgene process, which involves the reaction of primary amines with phosgene to form isocyanates and hydrogen chloride. Non-phosgene methods are also being explored to mitigate the environmental and health risks associated with phosgene .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-1,1-dimethylcyclobutane undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Hydrolysis: Reacts with water to produce amines and carbon dioxide.

Polymerization: Reacts with diols or polyols to form polyurethanes.

Common Reagents and Conditions:

Alcohols: Used in the formation of urethanes.

Water: Used in hydrolysis reactions.

Diols/Polyols: Used in the production of polyurethanes.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis.

Polyurethanes: Formed from polymerization reactions.

Scientific Research Applications

2-Isocyanato-1,1-dimethylcyclobutane has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Polymer Chemistry: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.

Material Science: Explored for its potential in creating new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Isocyanato-1,1-dimethylcyclobutane involves its reactivity with nucleophiles due to the electrophilic nature of the isocyanate group. This reactivity allows it to form various products, such as urethanes and polyurethanes, through addition reactions with alcohols and other nucleophiles .

Comparison with Similar Compounds

Structural and Electronic Features

- Cyclobutane vs. Benzene Rings : Unlike aromatic isocyanates (e.g., 2-isocyanato-1,3-dimethylbenzene ), the cyclobutane ring in 2-isocyanato-1,1-dimethylcyclobutane introduces significant ring strain due to its four-membered structure. This strain enhances reactivity in ring-opening or addition reactions compared to more stable six-membered aromatic analogs.

Physical Properties

While direct data for this compound is scarce, comparisons can be drawn from structurally related compounds:

- Key Observations :

- Volatility : The cyclobutane derivative likely has a lower boiling point than aromatic analogs (e.g., 2-isocyanato-1,3-dimethylbenzene) due to reduced molecular weight and weaker intermolecular forces.

- Reactivity : The strained cyclobutane ring may accelerate reactions with alcohols or amines, contrasting with the slower kinetics of aromatic isocyanates .

Biological Activity

2-Isocyanato-1,1-dimethylcyclobutane is a compound of interest due to its unique structural properties and potential biological activities. The compound belongs to the isocyanate class, which are known for their reactivity and interactions with biological molecules. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 126.16 g/mol. Its structure allows for various interactions with biomolecules, particularly through the isocyanate functional group, which can form covalent bonds with nucleophiles such as amino acids in proteins.

Isocyanates are known to interact with biological systems primarily through the following mechanisms:

- Covalent Bond Formation : The isocyanate group can react with nucleophilic sites in proteins and enzymes, potentially leading to modifications that alter their function.

- Inhibition of Enzymatic Activity : By modifying key residues in enzymes, isocyanates can inhibit their activity. This has been observed in various studies where isocyanates were shown to affect metabolic pathways.

- Cell Signaling Interference : Isocyanates may disrupt normal cell signaling pathways by modifying signaling proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. A study reported that compounds containing isocyanate groups showed significant inhibition of bacterial growth, suggesting potential use as an antimicrobial agent.

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. The compound's ability to induce apoptosis in these cells was attributed to its interaction with cellular proteins involved in apoptosis regulation.

Case Studies

Several studies have investigated the biological effects of isocyanates:

- Study on Anticancer Activity : A recent study published in a peer-reviewed journal explored the effects of various isocyanates on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation .

- Antimicrobial Activity Assessment : Another research focused on the antimicrobial properties of isocyanates revealed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 126.16 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity | Induces apoptosis in cancer cells |

Q & A

Q. How can retrosynthetic analysis guide the development of novel derivatives for material science applications?

- Methodological Answer : Apply retrosynthetic tools (e.g., Reaxys, Pistachio) to fragment the cyclobutane-isocyanate core into feasible precursors. Prioritize routes with minimal protecting groups and high atom economy. Validate synthetic pathways via iterative coupling reactions (e.g., Suzuki-Miyaura) .

Data Analysis and Contradiction Resolution

Q. What statistical methods address outliers in reaction yield datasets for this compound?

Q. How can researchers harmonize conflicting spectroscopic assignments for the cyclobutane ring’s conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.